3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride 3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287273-20-3
VCID: VC7270057
InChI: InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H
SMILES: C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl
Molecular Formula: C13H16BrClFNO2
Molecular Weight: 352.63

3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride

CAS No.: 2287273-20-3

Cat. No.: VC7270057

Molecular Formula: C13H16BrClFNO2

Molecular Weight: 352.63

* For research use only. Not for human or veterinary use.

3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride - 2287273-20-3

Specification

CAS No. 2287273-20-3
Molecular Formula C13H16BrClFNO2
Molecular Weight 352.63
IUPAC Name 3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H
Standard InChI Key HIPXINZEUHJNMF-UHFFFAOYSA-N
SMILES C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

The compound features a piperidine ring substituted at the 3-position with both a carboxylic acid group and a (4-bromo-2-fluorophenyl)methyl moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media. Key structural attributes include:

  • Piperidine Core: A six-membered amine ring that contributes to conformational flexibility and potential receptor interactions.

  • Halogenated Aromatic System: The 4-bromo-2-fluorophenyl group introduces steric and electronic effects that may influence binding affinity to biological targets.

  • Carboxylic Acid Functionality: Enhances polarity and provides a site for derivatization or salt formation.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₄H₁₆BrFNO₂·HCl
Molecular Weight388.65 g/mol (calc.)
CAS NumberPending

Synthesis and Optimization

Synthetic Routes

The synthesis of this compound likely follows a multi-step protocol analogous to methods used for related piperidine derivatives:

  • Benzylation of Piperidine:
    Reaction of piperidine-3-carboxylic acid with 4-bromo-2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This step introduces the halogenated benzyl group via nucleophilic substitution.

  • Hydrochloride Formation:
    Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt, improving crystallinity and storage stability.

Key Optimization Parameters:

  • Temperature: Maintaining 60–80°C during benzylation minimizes side reactions such as over-alkylation.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by facilitating interphase reagent transfer.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic bromofluorophenyl group. The hydrochloride salt form improves aqueous solubility compared to the free base.

  • Stability: Sensitive to UV light and moisture; recommended storage at –20°C under inert gas (argon/nitrogen).

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Signals near δ 3.5–4.0 ppm (piperidine CH₂), δ 7.2–7.8 ppm (aromatic protons).

    • ¹³C NMR: Peaks at ~170 ppm (carboxylic acid C=O), 115–135 ppm (aromatic carbons).

  • HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water gradient).

Biological Activity and Applications

Neurological Applications

Piperidine derivatives are known to modulate neurotransmitter systems. The carboxylic acid group could facilitate interactions with GABAₐ receptors or monoamine transporters, suggesting potential in treating anxiety or depression.

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey FeaturesBiological Activity
3-(4-Bromo-2-fluorophenyl)pentanedioic acid305.10 g/molDicarboxylic acid structureAnti-inflammatory properties
1-(4-Bromobenzyl)piperidine-3-carboxylic acid HCl332.63 g/molSingle carboxylate, no fluorineAnticancer
Target Compound388.65 g/molFluorine-enhanced aryl, hydrochlorideInferred dual activity

Structural Insights:

  • The addition of fluorine at the 2-position on the phenyl ring may improve metabolic stability and target selectivity compared to non-fluorinated analogs.

  • The hydrochloride salt enhances bioavailability relative to neutral piperidine derivatives.

Future Directions

  • Synthetic Optimization: Exploring microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields.

  • Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) and neurological receptors to identify lead applications.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.

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